![molecular formula C23H27BrO4 B14271418 Bis[(1S)-1-phenylbutyl] bromopropanedioate CAS No. 173202-60-3](/img/structure/B14271418.png)
Bis[(1S)-1-phenylbutyl] bromopropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(1S)-1-phenylbutyl] 2-bromopropanedioate, with the chemical formula C20H25BrO4, is a compound that falls within the class of esters. Its CAS number is 173202-60-3 . The compound’s structure consists of two (1S)-1-phenylbutyl groups attached to a 2-bromopropanedioate moiety.
Métodos De Preparación
Synthetic Routes:
The synthetic preparation of bis[(1S)-1-phenylbutyl] 2-bromopropanedioate involves esterification reactions. One common method is the reaction between (1S)-1-phenylbutanol and 2-bromopropanedioic acid. The reaction proceeds under acidic conditions, typically using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production:
While specific industrial production methods may not be widely documented, the compound can be synthesized on a larger scale using the same principles as in the laboratory synthesis. Optimization for yield, purity, and cost-effectiveness would be essential for industrial applications.
Análisis De Reacciones Químicas
Bis[(1S)-1-phenylbutyl] 2-bromopropanedioate can participate in various chemical reactions:
Ester Hydrolysis: Under basic conditions, the compound undergoes hydrolysis to yield (1S)-1-phenylbutanol and 2-bromopropanedioic acid.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) to form new derivatives.
Common reagents include sodium hydroxide (for hydrolysis), reducing agents (such as lithium aluminum hydride), and nucleophiles (e.g., ammonia, sodium azide).
Aplicaciones Científicas De Investigación
Bis[(1S)-1-phenylbutyl] 2-bromopropanedioate finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Polymer Chemistry: For functionalizing polymers.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it could target specific enzymes or receptors.
- In polymer modification, it may influence material properties.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, bis[(1S)-1-phenylbutyl] 2-bromopropanedioate’s uniqueness lies in its specific combination of a 2-bromopropanedioate core and (1S)-1-phenylbutyl substituents.
Similar Compounds
- Other esters with similar alkyl groups.
- 2-bromopropanedioic acid derivatives.
Propiedades
Número CAS |
173202-60-3 |
|---|---|
Fórmula molecular |
C23H27BrO4 |
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
bis[(1S)-1-phenylbutyl] 2-bromopropanedioate |
InChI |
InChI=1S/C23H27BrO4/c1-3-11-19(17-13-7-5-8-14-17)27-22(25)21(24)23(26)28-20(12-4-2)18-15-9-6-10-16-18/h5-10,13-16,19-21H,3-4,11-12H2,1-2H3/t19-,20-/m0/s1 |
Clave InChI |
VIKGFJLNPRYZMZ-PMACEKPBSA-N |
SMILES isomérico |
CCC[C@@H](C1=CC=CC=C1)OC(=O)C(C(=O)O[C@@H](CCC)C2=CC=CC=C2)Br |
SMILES canónico |
CCCC(C1=CC=CC=C1)OC(=O)C(C(=O)OC(CCC)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
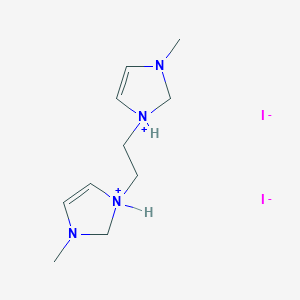
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)
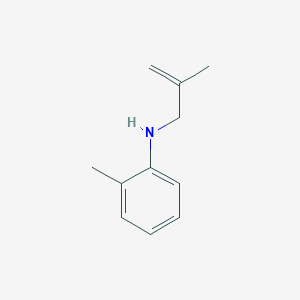

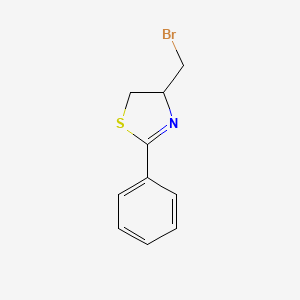


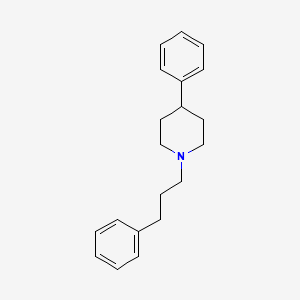
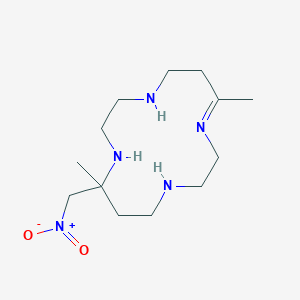
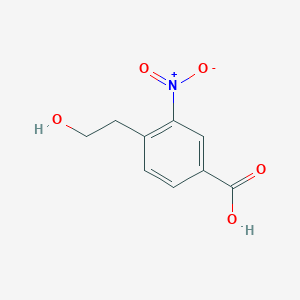
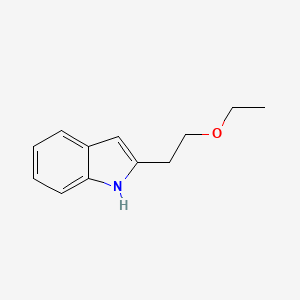
![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)
